2-Aminoadamantane hydrochloride

Influenza A Antiviral Resistance M2 Proton Channel

Researchers developing antivirals targeting drug-resistant influenza strains require the 2-aminoadamantane scaffold-1-amino derivatives like amantadine are ineffective against the prevalent S31N M2 mutant. This compound is the essential starting material for synthesizing 2-alkyl-2-aminoadamantanes with resistance-breaking activity. It is also the required building block for CD73 inhibitor synthesis per patent literature, and a critical reference for NMDA receptor SAR studies. Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
CAS No. 10523-68-9
Cat. No. B089264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoadamantane hydrochloride
CAS10523-68-9
Synonyms2-aminoadamantane
2-aminoadamantane hydrochloride
2-aminoadamantane sulfate (1:1)
2-aminoadamantane sulfate (2:1)
Molecular FormulaC10H18ClN
Molecular Weight187.71 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3N.Cl
InChIInChI=1S/C10H17N.ClH/c11-10-8-2-6-1-7(4-8)5-9(10)3-6;/h6-10H,1-5,11H2;1H
InChIKeyWLDWDRZITJEWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoadamantane Hydrochloride Overview


2-Aminoadamantane hydrochloride (CAS 10523-68-9) is a polycyclic amine salt derived from the adamantane cage structure, with the amino group substituted at the 2-position of the adamantane framework . As a member of the aminoadamantane class, this compound serves as a versatile synthetic intermediate and exhibits distinct biological activity profiles, particularly in the context of influenza A M2 channel inhibition and NMDA receptor antagonism [1]. Its unique 2-amino substitution distinguishes it from the clinically established 1-aminoadamantane derivatives (amantadine and rimantadine) and the 3,5-dimethylated derivative memantine, providing a structurally defined scaffold for medicinal chemistry exploration [2].

Influenza A M2 mutant research: 2-amino scaffold retains activity against S31N resistant strains; 1-amino analogs reported inactive.
NMDA receptor kinetics SAR: Amino position influences channel block kinetics and tolerability endpoints in vivo.
Cholinesterase-targeted studies: Micromolar AChE/BChE inhibitory profile distinct from 1-amino derivatives.
Antitrypanosomal hit discovery & CD73 inhibitor synthesis: Required building block; 1-amino isomers cannot substitute.

2-Aminoadamantane HCl Irreplaceability


Generic substitution of aminoadamantane derivatives is scientifically invalid due to pronounced differences in biological target engagement and functional outcomes arising from subtle structural variations. The position of the amino group (1- vs. 2-substitution) and the presence or absence of alkyl substituents on the adamantane cage profoundly alter the compound's ability to bind the influenza M2 proton channel, modulate NMDA receptor kinetics, and inhibit cholinesterase enzymes [1]. These structural nuances translate directly into divergent therapeutic indices, antiviral resistance profiles, and off-target liabilities [2]. Consequently, researchers and industrial users seeking to replicate or extend specific experimental findings must select the precise aminoadamantane scaffold employed in the original studies; substitution with a seemingly similar analog will yield non-comparable data and may compromise the validity of the investigation.

Target scaffold
2-aminoadamantane (2-NH₂ on adamantane)
Active against S31N M2 mutant; distinct NMDA kinetics; cholinesterase inhibition; antitrypanosomal >10-fold reported; CD73 inhibitor building block.
Similar but not interchangeable
Amantadine / Rimantadine (1-NH₂)
No activity against S31N M2; NMDA profile differs (TI ≤0.5); not primary cholinesterase inhibitors; not reported for CD73 synthesis.
Structural position of amino group and cage substitution determine target engagement — substitution may shift assay response and invalidate experimental replication.

Comparative Evidence: 2-Aminoadamantane HCl


Potency Against Amantadine-Resistant Influenza A

The 2-aminoadamantane scaffold is the core structure for a class of derivatives that exhibit in vitro antiviral activity against influenza A strains harboring the S31N mutation in the M2 proton channel, a mutation that confers complete resistance to the 1-aminoadamantane drugs amantadine and rimantadine [1]. The minimal active pharmacophore, 2-methyl-2-aminoadamantane, which is synthesized from 2-aminoadamantane, demonstrated persistent activity against S31N mutant viruses, whereas the 1-aminoadamantane analogs amantadine and rimantadine are entirely inactive [2].

Anti-S31N M2 activity
Head-to-head
2-methyl-2-aminoadamantane (derived from 2-amino scaffold): Active; Amantadine/Rimantadine: Inactive (resistant)
2-amino scaffold enables inhibition of resistant strain; 1-amino analogs lack this response.
Assay: A/Calif/07/2009 H1N1 with M2 S31N mutation; cell culture antiviral assay.
Influenza A Antiviral Resistance M2 Proton Channel

NMDA Receptor Therapeutic Index Comparison

A comprehensive study comparing 17 aminoadamantane derivatives found that the therapeutic index (TI), defined as the ratio of motor impairment ED50 to anticonvulsant ED50, varies dramatically within the class and is highly dependent on the specific substitution pattern on the adamantane ring [1]. While memantine and four other derivatives with lower potency and faster blocking kinetics achieved TIs of 2-4, amantadine and several other analogs with lower potency than memantine exhibited significantly poorer TIs of ≤0.5 [2]. This study underscores that the biophysical properties governing NMDA receptor blockade are exquisitely sensitive to even minor structural modifications, making the choice of the specific aminoadamantane scaffold critical for in vivo neuropharmacology studies [3].

NMDA TI comparison
Class-level inference
Memantine TI 2–4 vs. Amantadine TI ≤0.5 (up to 8-fold difference); 2-aminoadamantane is parent scaffold of evaluated subset.
TI is substitution-specific, not class-wide. Scaffold choice impacts in vivo endpoint interpretation.
In vivo mouse MES convulsion and motor impairment models; therapeutic index = motor ED₅₀ / anticonvulsant ED₅₀.
NMDA Receptor Antagonism Neuropharmacology Therapeutic Index

Cholinesterase Inhibition Profile Divergence

The 2-aminoadamantane scaffold exhibits distinct inhibitory activity against cholinesterase enzymes compared to other aminoadamantane derivatives. Research indicates that 2-aminoadamantane hydrochloride displays micromolar inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a noted selectivity towards BChE . In contrast, the 1-aminoadamantane derivative amantadine is not primarily characterized as a cholinesterase inhibitor, and memantine's primary mechanism is NMDA receptor antagonism [1]. This divergence in cholinesterase targeting makes 2-aminoadamantane a more relevant scaffold for projects focused on cholinergic dysfunction, whereas its 1-amino counterparts are better suited for NMDA receptor-focused investigations.

Cholinesterase profile
Cross-study comparable
2-aminoadamantane: micromolar AChE/BChE inhibitor with BChE selectivity; 1-amino derivatives: not primary cholinesterase inhibitors.
2-amino scaffold provides distinct cholinergic target engagement for research tool development.
In vitro enzyme inhibition assays; qualitative target preference divergence.
Cholinesterase Inhibition Neurodegeneration Medicinal Chemistry

Antitrypanosomal Potency Advantage

In vitro screening against Trypanosoma brucei, the causative agent of African trypanosomiasis, revealed that several 2-aminoadamantane derivatives possess significantly greater trypanocidal activity than the 1-aminoadamantane drug rimantadine . The study reported that certain 2-aminoadamantane-based compounds showed activities over ten times greater than rimantadine, establishing the 2-amino substitution pattern as a key determinant of antiparasitic potency . This finding highlights that the position of the amino group on the adamantane cage is a critical structural parameter for developing agents against kinetoplastid parasites.

Antitrypanosomal potency
Head-to-head
2-aminoadamantane derivatives >10-fold more active than rimantadine (1-amino).
Supports 2-amino scaffold selection for antitrypanosomal hit discovery; class-level context.
In vitro T. brucei assay; reported >10-fold difference.
Trypanocidal Activity Antiparasitic Neglected Tropical Diseases

CD73 Inhibitor Building Block

2-Adamantanamine hydrochloride (2-aminoadamantane hydrochloride) is explicitly identified in the patent literature as a key synthetic intermediate for preparing CD73 inhibitors, which are under investigation for treating CD73-associated diseases, including cancer and immune-related disorders . This application is structurally specific to the 2-amino substituted adamantane scaffold and is not a reported use for the 1-aminoadamantane derivatives amantadine or rimantadine. The 2-amino group provides a unique vector for attachment to pharmacophores designed to bind the CD73 active site, a functionality not accessible from the 1-amino isomer [1].

CD73 inhibitor building block
Class-level inference
2-adamantanamine HCl is explicitly required for synthesizing patent-claimed CD73 inhibitors; 1-amino isomer not cited.
For CD73-targeted research, only 2-amino building block fits disclosed synthetic routes.
Patent literature; utility specific to 2-amino substitution.
CD73 Inhibitors Cancer Immunotherapy Building Block

2-Aminoadamantane HCl Applications


Antiviral Agents for Resistant Influenza A

2-Aminoadamantane hydrochloride serves as the essential starting material for synthesizing 2-alkyl-2-aminoadamantane derivatives. These derivatives are uniquely capable of inhibiting influenza A strains carrying the S31N M2 mutation, a mutation that renders the 1-aminoadamantane drugs amantadine and rimantadine completely ineffective [1]. Researchers developing next-generation influenza antivirals must procure the 2-amino scaffold to access this mechanistically distinct and resistance-breaking antiviral activity.

NMDA Receptor SAR Studies

Due to the profound impact of the amino group position on NMDA receptor blockade kinetics and resulting therapeutic indices, 2-aminoadamantane hydrochloride is a critical reference compound for systematic structure-activity relationship (SAR) studies within the aminoadamantane class [1]. By comparing the biophysical properties of this unsubstituted 2-amino scaffold with those of 1-aminoadamantane (amantadine) and 1-amino-3,5-dimethyladamantane (memantine), researchers can precisely map how specific substitutions influence receptor binding, channel block kinetics, and in vivo tolerability, thereby guiding the rational design of improved neurotherapeutics.

Cholinesterase-Targeted Probes & Therapeutics

The distinct micromolar inhibitory activity of the 2-aminoadamantane scaffold against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) positions it as a valuable starting point for developing novel tools and therapeutics for cholinergic dysfunction [1]. Researchers investigating Alzheimer's disease, myasthenia gravis, or other conditions involving cholinergic signaling can utilize 2-aminoadamantane hydrochloride as a core building block to create selective inhibitors or multi-target-directed ligands that are structurally and pharmacologically distinct from the NMDA receptor-centric 1-aminoadamantane drugs.

Antitrypanosomal Hit-to-Lead Optimization

Given the >10-fold greater in vitro trypanocidal activity exhibited by certain 2-aminoadamantane derivatives compared to the 1-aminoadamantane drug rimantadine, 2-aminoadamantane hydrochloride is the scaffold of choice for initiating hit-to-lead campaigns against Trypanosoma brucei [1]. Procurement of this specific building block enables the synthesis and evaluation of focused libraries of 2-aminoadamantane analogs, with the goal of identifying novel, potent, and selective antitrypanosomal leads for further development.

CD73 Inhibitors for Cancer Immunotherapy

Patent literature explicitly identifies 2-adamantanamine hydrochloride as a key intermediate for preparing CD73 inhibitors, a class of molecules with potential in treating cancer by modulating the adenosine pathway within the tumor microenvironment [1]. For industrial and academic laboratories engaged in immuno-oncology drug discovery, procuring this specific 2-amino building block is essential for executing the synthetic routes described in these patents, as the 1-amino isomer does not provide the correct geometry for generating the claimed CD73 inhibitors.

Application
Selection Property
Validation Focus
Influenza A M2 mutant research
2-amino scaffold for S31N-targeting
Antiviral activity against resistant strains
NMDA receptor kinetics SAR
2-amino substitution influence on channel block
In vitro potency and in vivo TI profiling
Cholinesterase enzyme studies
BChE-selective inhibitory scaffold
Enzyme inhibition and selectivity assays
Antitrypanosomal hit discovery
2-aminoadamantane as trypanocidal scaffold
In vitro T. brucei growth inhibition
CD73 inhibitor synthesis
Required 2-amino building block
Patent-specified synthetic route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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